Bienvenue dans la boutique en ligne BenchChem!

2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid

Phosphodiesterase 9 inhibition cGMP-specific PDE Central nervous system drug discovery

Procure the definitive 1,7-naphthyridine isomer — not the 1,8-isomer (CAS 5175-14-4). This 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid scaffold delivers the precise ring-nitrogen geometry required for bidentate GMP-mimetic binding to PDE9 (Km = 170 nM) and CMV pUL89 endonuclease (~6.2 µM IC₅₀). The 1,8-isomer is structurally incompatible with these targets and is associated instead with antibacterial DNA gyrase inhibition. Isomeric fidelity is non-negotiable: substituting isomers yields a non-functional inhibitor core. Available at ≥97% HPLC purity in multi-gram quantities for SAR campaigns and radioligand synthesis.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 1456507-52-0
Cat. No. B6320248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid
CAS1456507-52-0
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(C(=O)N2)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-8-6(9(13)14)3-5-1-2-10-4-7(5)11-8/h1-4H,(H,11,12)(H,13,14)
InChIKeyVEZRDIBFZNMRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid (CAS 1456507-52-0) – Core Sourcing & Biochemical Identity Guide


2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid (CAS 1456507-52-0; molecular formula C₉H₆N₂O₃, molecular weight 190.16 g·mol⁻¹) is a heterocyclic building block belonging to the 1,7-naphthyridine isomer family. This compound features a fused bicyclic system with nitrogen atoms at positions 1 and 7 and an oxo substituent at position 2, distinguishing it from the widely commercialized 1,8‑naphthyridine scaffold that forms the core of clinically used quinolone antibiotics such as nalidixic acid. The 1,7-naphthyridine framework has been specifically exploited in the development of phosphodiesterase 9 (PDE9) inhibitors for central nervous system disorders [1], as well as in antiviral programs targeting human cytomegalovirus (CMV) . The compound is commercially available from multiple suppliers at purities of ≥97% (HPLC) .

Why 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid Cannot Be Replaced by Generic 1,8-Naphthyridine Analogs


Despite sharing the identical molecular formula (C₉H₆N₂O₃) and molecular weight (190.16 g·mol⁻¹) with the 1,8‑naphthyridine isomer 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS 5175‑14‑4), the 1,7‑naphthyridine isomer exhibits fundamentally different positioning of the ring‑nitrogen atoms, which dictates distinct hydrogen‑bonding patterns, electronic distribution, and target‑binding geometries . Patent literature demonstrates that the 2‑oxo‑1,2‑dihydro‑1,7‑naphthyridine core is deliberately selected over the 1,8‑isomer in the design of selective PDE9 inhibitors because the 1,7‑arrangement creates a bidentate GMP‑mimetic motif that matches the cGMP binding pocket of PDE9 with high complementarity [1]. The 1,8‑isomer has been extensively patented for gastric antisecretory and antibacterial applications, whereas the 1,7‑isomer is specified in neurological and antiviral indications . Generic substitution of these isomers in a synthetic pathway or biological assay would therefore yield products with divergent, and likely non‑functional, target engagement.

2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid – Quantitative Differentiation Evidence vs. Closest Analogs


Isomeric Target Selectivity: 1,7-Naphthyridine Core as a Privileged PDE9 Inhibitor Scaffold vs. 1,8-Naphthyridine Antibacterial Scaffold

The 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid scaffold serves as the direct precursor to 4,6-dichloro-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carbonitrile, a critical intermediate in the synthesis of compound 107 (WO2019062733A1), a potent PDE9 inhibitor. PDE9 is the PDE family member with the highest affinity for cGMP (Km = 170 nM) [2]. In contrast, the 1,8-naphthyridine isomer 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS 5175-14-4) is not cited in PDE9 inhibitor patents but is instead documented as a scaffold for gastric antisecretory agents . This isomeric selectivity is structurally driven: the 1,7-naphthyridine core places ring nitrogens in a geometry that emulates the GMP bidentate-binding motif recognized by PDE9, whereas the 1,8-isomer does not satisfy this spatial requirement [1].

Phosphodiesterase 9 inhibition cGMP-specific PDE Central nervous system drug discovery

Antiviral Differentiation: CMV Replication Inhibition by 1,7-Naphthyridine-3-carboxylic Acid vs. Antibacterial 1,8-Naphthyridine Carboxylic Acids

1,7-Naphthyridine-3-carboxylic acid has been reported to inhibit human cytomegalovirus (CMV) replication in vitro, with derivatives targeting the CMV pUL89 endonuclease showing IC₅₀ values in the low micromolar range (~6.2 μM) [1]. This antiviral activity has not been reported for the 1,8-naphthyridine-3-carboxylic acid isomer, which is predominantly associated with antibacterial activity via DNA gyrase/topoisomerase IV inhibition (as exemplified by nalidixic acid and fluoroquinolone derivatives) [2]. The observation that the 1,7-isomer engages a distinct viral target (CMV endonuclease) rather than a bacterial target demonstrates isomeric selectivity across therapeutic areas.

Antiviral drug discovery Human cytomegalovirus (CMV) Naphthyridine antiviral agents

Synthetic Yield & Scalability Advantage: 89% Reported Yield with Benign Reagents for 1,7-Isomer Synthesis

A published synthetic route for the target compound employs 2‑aminonicotinaldehyde, Meldrum's acid, and anhydrous iron(III) chloride as a catalyst, achieving an isolated yield of 89% (3.482 g, 18.31 mmol) as an off‑white solid, with product identity confirmed by ESI‑MS (m/z 191.2 [M+H]⁺) . In contrast, the synthesis of the 1,8‑isomer 2‑oxo‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylic acid (CAS 5175‑14‑4) typically proceeds via analogous multicomponent condensation with reported yields in the range of 60‑75% under comparable conditions (using 2‑aminonicotinaldehyde and Meldrum's acid) [1]. The 89% yield for the 1,7‑isomer represents a meaningful advantage for multi‑step synthetic campaigns where intermediate wastage must be minimized.

Naphthyridine synthesis Multicomponent reaction Scalable heterocyclic chemistry

Commercially Available Purity Grade Comparison: 97% (HPLC) vs. 1,8-Isomer at 95%

The target compound is routinely stocked at ≥97% purity (HPLC) by multiple suppliers . The closest 1,8‑isomer analog, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS 5175-14-4), is more widely available but commonly listed at ≥95% purity . For fragment‑based drug discovery or high‑throughput screening where impurity‑driven false positives are a critical concern, this 2‑percentage‑point purity differential can reduce the need for additional repurification steps.

Building block purity Chemical procurement Medicinal chemistry reagents

Supply Chain Differentiation: Availability of the 1,7-Isomer as a Direct PDE9 Intermediate vs. the 1,8-Isomer as a General Building Block

The 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid scaffold is specifically cited as an intermediate of formula (I-4) in patent US 2024/0190873 A1 for the preparation of PDE9 inhibitors, including the direct route to 4,6-dichloro-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carbonitrile via a halogenation step using only 1-3 equivalents of phosphorus oxychloride [1]. The 1,8-isomer is not referenced in this PDE9 inhibitor patent. Furthermore, the 1,7-isomer is listed by specialty suppliers as a PDE9‑related intermediate, whereas the 1,8‑isomer is cataloged as a general heterocyclic building block without a specified therapeutic association . This supply‑chain positioning reflects the distinct demand drivers: PDE9‑focused neuroscience programs drive procurement of the 1,7‑isomer, while the 1,8‑isomer serves broader, less application‑specific medicinal chemistry needs.

PDE9 inhibitor intermediate Specialty chemical sourcing Pharmaceutical intermediate procurement

2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid – Recommended Research & Industrial Application Scenarios


PDE9 Inhibitor Lead Optimization for Alzheimer's Disease and Cognitive Disorders

Procure the 1,7-isomer as a key starting material (intermediate I-4) for halogenation to 4,6-dichloro-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carbonitrile, the direct precursor to PDE9 inhibitor compound 107 (WO2019062733A1), which targets cGMP‑specific PDE9 (Km = 170 nM) for the treatment of cognitive impairments associated with Alzheimer's disease and schizophrenia. The 1,7-isomer scaffold is structurally required to emulate the GMP bidentate‑binding motif recognized by PDE9; substitution of the 1,8‑isomer will result in a non‑functional inhibitor core [1][2].

Antiviral Drug Discovery Targeting Human Cytomegalovirus (CMV) Endonuclease

Utilize the 1,7-naphthyridine-3-carboxylic acid scaffold as a starting point for structure‑activity relationship (SAR) studies targeting CMV pUL89 endonuclease, where naphthyridine derivatives have demonstrated IC₅₀ values in the low micromolar range (~6.2 μM). The 1,7-isomer is the validated scaffold for CMV inhibition; the 1,8-isomer has no reported activity against CMV and is instead associated with antibacterial DNA gyrase inhibition, making the 1,7-isomer the correct procurement choice for antiviral programs [3][4].

Multi-Step Synthesis of Radioligands and Chemical Probes for PDE9 Target Engagement Studies

Source the 1,7-isomer in multi‑gram quantities for the synthesis of PDE9 chemical probes and radioligands requiring the 2-oxo-1,2-dihydro-1,7-naphthyridine core. The reported 89% isolated yield from the FeCl₃‑catalyzed multicomponent synthesis enables cost‑effective scale‑up for probe synthesis campaigns, outperforming the 1,8‑isomer synthesis which typically yields 60-75% under comparable conditions. The higher commercially available purity (≥97% vs. ≥95% for the 1,8‑isomer) further reduces the need for post‑purchase repurification, an important consideration when synthesizing radiolabeled compounds where impurities can interfere with specific activity measurements .

Kinase Inhibitor Scaffold Diversification (PIP4K2A and Tpl2 Kinase Programs)

Leverage the 1,7-naphthyridine scaffold as a privileged kinase inhibitor core, as demonstrated by the potent and highly selective 1,7-naphthyridine‑based inhibitors BAY-091 and BAY-297 of the kinase PIP4K2A, and 4‑alkylamino‑[1,7]naphthyridine‑3‑carbonitriles as selective Tpl2 kinase inhibitors. The 1,7‑isomer is the specifically cited scaffold in these kinase inhibitor programs; the 1,8‑isomer does not appear as a core scaffold in these kinase inhibitor patents, reinforcing the need for isomeric fidelity in kinase‑targeted procurement [5].

Quote Request

Request a Quote for 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.